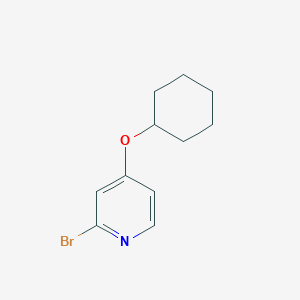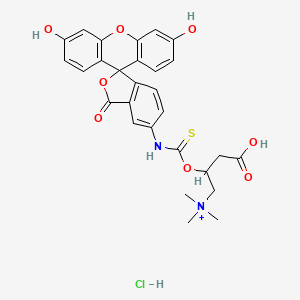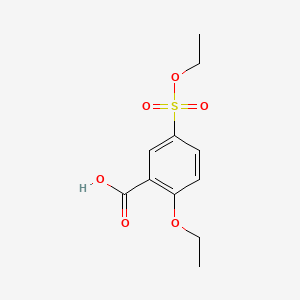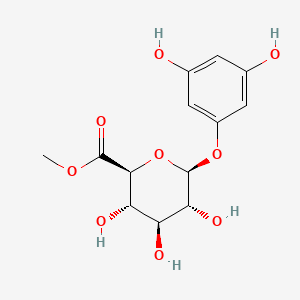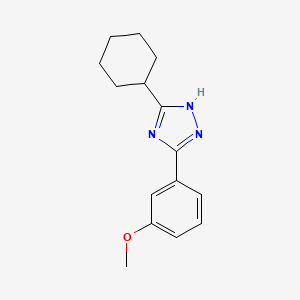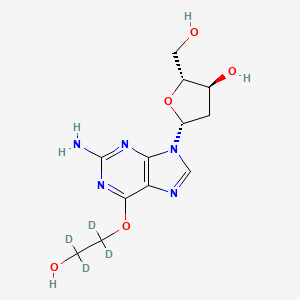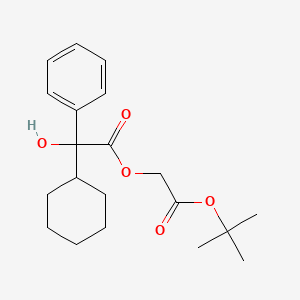
2-(tert-Butoxy)-2-oxoethyl 2-cyclohexyl-2-hydroxy-2-phenylacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(tert-Butoxy)-2-oxoethyl 2-cyclohexyl-2-hydroxy-2-phenylacetate is an organic compound that belongs to the class of esters. Esters are commonly used in various chemical industries due to their unique properties, such as pleasant odors and reactivity. This compound, in particular, may have applications in pharmaceuticals, agrochemicals, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butoxy)-2-oxoethyl 2-cyclohexyl-2-hydroxy-2-phenylacetate can be achieved through esterification reactions. One possible route involves the reaction of 2-cyclohexyl-2-hydroxy-2-phenylacetic acid with tert-butyl 2-oxoacetate in the presence of a strong acid catalyst like sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of automated systems can help in maintaining consistent reaction conditions, thereby improving the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions may convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can replace the tert-butoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or ethers.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 2-(tert-Butoxy)-2-oxoethyl 2-cyclohexyl-2-hydroxy-2-phenylacetate can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology
Medicine
In medicine, esters like this one are often explored for their potential as prodrugs. Prodrugs are inactive compounds that can be metabolized in the body to release active pharmaceutical ingredients.
Industry
In the industrial sector, this compound can be used in the production of polymers, resins, and plasticizers due to its ester functionality.
Mecanismo De Acción
The mechanism of action of 2-(tert-Butoxy)-2-oxoethyl 2-cyclohexyl-2-hydroxy-2-phenylacetate involves its interaction with various molecular targets. In biological systems, esters are typically hydrolyzed by esterases to release the corresponding alcohol and acid. This hydrolysis reaction is crucial for the compound’s activity as a prodrug.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 2-cyclohexyl-2-hydroxy-2-phenylacetate
- Methyl 2-cyclohexyl-2-hydroxy-2-phenylacetate
- tert-Butyl 2-cyclohexyl-2-hydroxy-2-phenylacetate
Uniqueness
2-(tert-Butoxy)-2-oxoethyl 2-cyclohexyl-2-hydroxy-2-phenylacetate is unique due to the presence of the tert-butoxy group, which can influence its reactivity and stability. This makes it distinct from other similar esters and potentially more suitable for specific applications.
Propiedades
Fórmula molecular |
C20H28O5 |
|---|---|
Peso molecular |
348.4 g/mol |
Nombre IUPAC |
[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl] 2-cyclohexyl-2-hydroxy-2-phenylacetate |
InChI |
InChI=1S/C20H28O5/c1-19(2,3)25-17(21)14-24-18(22)20(23,15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4,6-7,10-11,16,23H,5,8-9,12-14H2,1-3H3 |
Clave InChI |
XEFMTOOWBMMHNI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)COC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


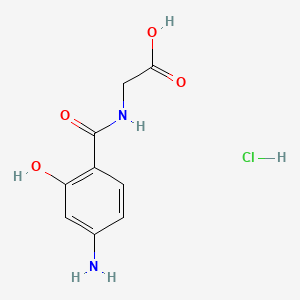

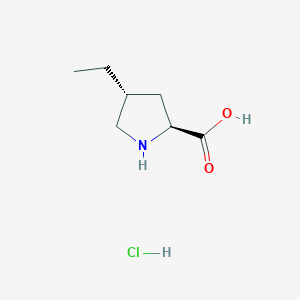
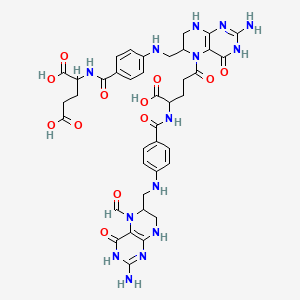
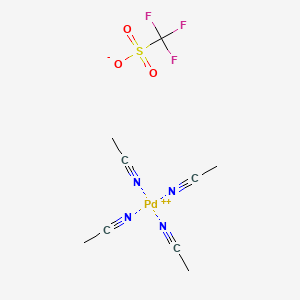
![methyl 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridin-1-ium-3-carboxylate;trifluoromethanesulfonate](/img/structure/B13851821.png)
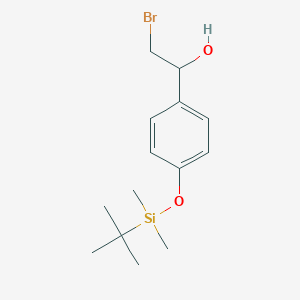
![5-[3-(Dimethylamino)propoxy]-2-methoxyaniline](/img/structure/B13851833.png)
